molecular formula C14H21N5O B2850977 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea CAS No. 1795490-24-2

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea

Cat. No.: B2850977
CAS No.: 1795490-24-2
M. Wt: 275.356
InChI Key: VSCPSOIEAONUCJ-UHFFFAOYSA-N
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Description

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea is a complex organic compound featuring an imidazo[1,2-b]pyrazole moietyThe imidazo[1,2-b]pyrazole scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development .

Preparation Methods

The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of Br/Mg-exchange and selective magnesiations, are employed to achieve regioselective functionalization . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyrazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Properties

IUPAC Name

1-cyclohexyl-3-(2-imidazo[1,2-b]pyrazol-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c20-14(17-12-4-2-1-3-5-12)15-8-9-18-10-11-19-13(18)6-7-16-19/h6-7,10-12H,1-5,8-9H2,(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCPSOIEAONUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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